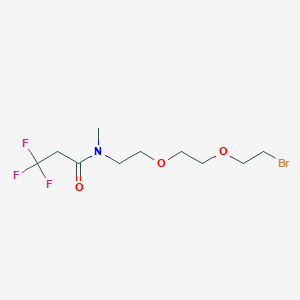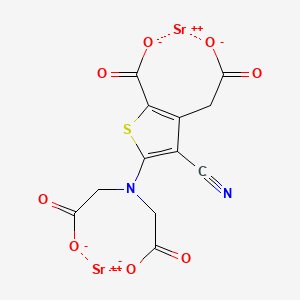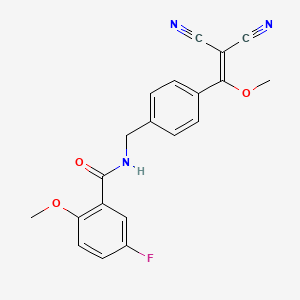![molecular formula C21H16F3N5O2 B11935921 4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B11935921.png)
4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(4S)-7-méthyl-2,5-dioxo-1-[3-(trifluorométhyl)phényl]-3,4,6,8-tétrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile est un composé organique complexe caractérisé par sa structure unique, qui comprend un groupe trifluorométhyle et une partie benzonitrile.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(4S)-7-méthyl-2,5-dioxo-1-[3-(trifluorométhyl)phényl]-3,4,6,8-tétrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile implique généralement plusieurs étapes, en partant de précurseurs facilement disponibles. Les étapes clés incluent :
Formation du noyau pyrimidopyridazine : Ceci peut être réalisé par une réaction de cyclisation impliquant des dérivés de dicétone et d'hydrazine appropriés.
Introduction du groupe trifluorométhyle : Cette étape implique souvent l'utilisation d'agents trifluorométhylant dans des conditions contrôlées.
Attachement de la partie benzonitrile : Ceci peut être fait par une réaction de substitution nucléophile, où le groupe benzonitrile est introduit dans la structure de base.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu pour un meilleur contrôle des conditions de réaction et la mise à l'échelle du processus pour répondre aux demandes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(4S)-7-méthyl-2,5-dioxo-1-[3-(trifluorométhyl)phényl]-3,4,6,8-tétrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Ceci peut être utilisé pour modifier l'état d'oxydation du composé, conduisant potentiellement à des dérivés différents.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent être effectuées pour introduire de nouveaux groupes ou remplacer ceux existants.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les conditions varient en fonction de la substitution spécifique, mais les réactifs courants comprennent les halogénures et les bases.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés.
Applications De Recherche Scientifique
Le 4-[(4S)-7-méthyl-2,5-dioxo-1-[3-(trifluorométhyl)phényl]-3,4,6,8-tétrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile a plusieurs applications en recherche scientifique :
Chimie : Il peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Sa structure unique en fait un candidat pour étudier les interactions avec les macromolécules biologiques.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une grande stabilité thermique ou des caractéristiques électroniques uniques.
Mécanisme d'action
Le mécanisme d'action du 4-[(4S)-7-méthyl-2,5-dioxo-1-[3-(trifluorométhyl)phényl]-3,4,6,8-tétrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à une cascade d'événements biochimiques. Les voies exactes impliquées dépendent de l'application spécifique et du contexte biologique.
Mécanisme D'action
The mechanism of action of 4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Composés similaires
4-[(4S)-7-méthyl-2,5-dioxo-1-[3-(trifluorométhyl)phényl]-3,4,6,8-tétrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile : partage des similitudes avec d'autres dérivés de pyrimidopyridazine, qui présentent également un système cyclique fusionné et divers substituants.
Composés trifluorométhylés : Ces composés sont connus pour leur stabilité et leurs propriétés électroniques uniques, ce qui les rend utiles dans diverses applications.
Unicité
Ce qui distingue le 4-[(4S)-7-méthyl-2,5-dioxo-1-[3-(trifluorométhyl)phényl]-3,4,6,8-tétrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile, c'est sa combinaison spécifique de groupes fonctionnels et les propriétés qui en résultent. La présence du groupe trifluorométhyle, en particulier, confère des caractéristiques électroniques uniques qui peuvent influencer sa réactivité et ses interactions avec d'autres molécules.
Propriétés
Formule moléculaire |
C21H16F3N5O2 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
4-[(4S)-7-methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile |
InChI |
InChI=1S/C21H16F3N5O2/c1-28-11-16-17(19(30)27-28)18(13-7-5-12(10-25)6-8-13)26-20(31)29(16)15-4-2-3-14(9-15)21(22,23)24/h2-9,18H,11H2,1H3,(H,26,31)(H,27,30)/t18-/m0/s1 |
Clé InChI |
UPNMBPLODWPJQQ-SFHVURJKSA-N |
SMILES isomérique |
CN1CC2=C([C@@H](NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |
SMILES canonique |
CN1CC2=C(C(NC(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)C#N)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6R-[6alpha,7beta(Z)]]-7-[[2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate](/img/structure/B11935841.png)

![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B11935866.png)




![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B11935903.png)

![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11935914.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide](/img/structure/B11935922.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)
